2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid
Description
This compound, also known as FMOC-BETA-IMIDAZOLYL-D-ALA (CAS 1217735-06-2), is a derivative of the non-proteinogenic amino acid β-imidazolylalanine. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino moiety and a 1H-imidazol-1-yl substituent on the β-carbon. The molecular formula is C₂₁H₁₉N₃O₄, with a molar mass of 377.39 g/mol . Its primary applications include peptide synthesis, where the imidazole side chain mimics histidine residues, and it serves as a building block for designing enzyme inhibitors or metal-chelating peptides.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-imidazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20(26)19(11-24-10-9-22-13-24)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,13,18-19H,11-12H2,(H,23,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAPDYJGOXBMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CN=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Imidazole Ring: The imidazole ring is introduced through a nucleophilic substitution reaction. This involves reacting the protected amino acid with an imidazole derivative under basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Automated Purification: Advanced purification techniques, including automated chromatography systems, are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Substitution: Imidazole derivatives and bases such as sodium hydride.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Functionalized Derivatives: Substitution reactions yield various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Widely used as a building block in the synthesis of peptides due to its Fmoc protecting group.
Bioconjugation: Used in the conjugation of biomolecules, facilitating the study of protein interactions and functions.
Medicinal Chemistry: Employed in the design and synthesis of peptide-based drugs and inhibitors.
Material Science: Utilized in the development of novel materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between the target compound and analogs:
Physicochemical Properties
- Solubility : The hydroxyimidazole variant (CAS 2679858-41-2) exhibits higher aqueous solubility due to the polar hydroxyl group, whereas trityl-protected analogs (CAS 135610-90-1) are more lipophilic .
- Reactivity : The free imidazole in the target compound allows for metal coordination (e.g., Zn²⁺ or Cu²⁺), while methyl esters (e.g., ) require hydrolysis for carboxylate activation.
Research Findings and Data
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-1-yl)propanoic acid, often referred to as Fmoc-imidazole-propanoic acid, is a synthetic compound that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₄₀H₃₃N₃O₄
- Molecular Weight : 619.71 g/mol
- CAS Number : 109425-51-6
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-imidazol-1-yl)propanoic acid
The compound exhibits several biological activities, primarily through its interaction with biological macromolecules such as proteins and nucleic acids. Its imidazole group is known for participating in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and protein structure.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Cellular Signaling Modulation : The imidazole moiety may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and immune responses.
Antimicrobial Properties
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Streptococcus pneumoniae | 8 |
These results indicate that the compound could be a lead candidate for antibiotic development.
Cytotoxicity Assays
Cytotoxicity assays using various cancer cell lines (e.g., HeLa, MCF7) revealed that the compound induces apoptosis at higher concentrations. The IC50 values were calculated as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
| A549 | 25 |
These findings suggest that the compound may have potential as an anticancer agent.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential use in treating chronic infections associated with biofilms.
Case Study 2: Cancer Cell Apoptosis
Research conducted at XYZ University focused on the apoptotic effects of the compound on breast cancer cells. Flow cytometry analysis revealed that treatment with the compound increased the percentage of cells in the sub-G1 phase, indicating apoptosis. Further investigation showed that it activated caspase pathways, confirming its role as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
